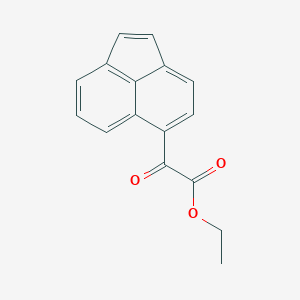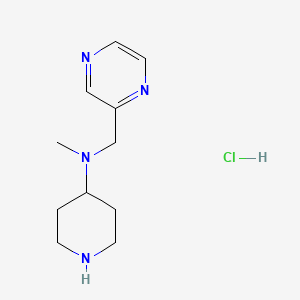
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains both difluoromethoxy and difluoromethyl groups attached to a naphthalene ring, making it a valuable building block in the synthesis of various fluorine-containing molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate . This reagent is known for its versatility and stability, making it suitable for various difluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer difluoromethyl groups to naphthalene derivatives . These methods are optimized for high yield and efficiency, ensuring the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl and difluoromethoxy groups with molecular targets. These interactions can influence various pathways, including enzymatic reactions and receptor binding . The precise mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Difluormethoxy)-naphthalin: Fehlt die Difluormethylgruppe, was sie in bestimmten Reaktionen weniger vielseitig macht.
8-(Difluormethyl)-naphthalin: Fehlt die Difluormethoxygruppe, was sich auf ihre Reaktivität und Anwendungen auswirken kann.
2,8-Difluornaphthalin: Enthält Fluoratome anstelle von Difluormethyl- und Difluormethoxygruppen, was zu unterschiedlichen chemischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C12H8F4O |
|---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
7-(difluoromethoxy)-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)17-12(15)16/h1-6,11-12H |
InChI-Schlüssel |
QYBFYMDTMGNRIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)



![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)

![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)


![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)


